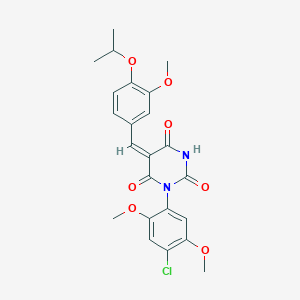![molecular formula C24H19NO2 B4960937 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide
説明
3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide, also known as MPAA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
科学的研究の応用
3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has shown promising results as a potential anticancer agent. Studies have shown that 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has also been investigated for its potential use as a fluorescent probe for imaging cancer cells.
In materials science, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been studied for its potential applications in organic electronics. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit high charge mobility and good stability, making it a promising candidate for use in organic field-effect transistors (OFETs) and solar cells.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is not fully understood. However, studies have shown that 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide inhibits the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and have been investigated as potential anticancer agents.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide inhibits the growth of cancer cells by inducing apoptosis. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has also been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. In addition, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit high charge mobility and good stability, making it a promising candidate for use in organic electronics.
実験室実験の利点と制限
One of the advantages of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is its potential use as a fluorescent probe for imaging cancer cells. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to selectively accumulate in cancer cells, making it a promising candidate for use in cancer imaging. In addition, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit high charge mobility and good stability, making it a promising candidate for use in organic electronics.
One of the limitations of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is its limited solubility in water, which may limit its potential applications in biological systems. In addition, the mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is not fully understood, which may limit its potential use as an anticancer agent.
将来の方向性
There are several future directions for the study of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide. One area of research is the development of more efficient synthesis methods for 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide. Another area of research is the investigation of the mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide, which may lead to the development of more effective anticancer agents. In addition, the potential use of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide in organic electronics and materials science is an area of ongoing research.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide involves the reaction of 4-methoxyphenylboronic acid, 2-iodobenzonitrile, and ethynylbenzene in the presence of a palladium catalyst. The resulting compound is then subjected to a reaction with acryloyl chloride to produce 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide. This method has been optimized to yield high purity and high yield of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide, making it suitable for large-scale production.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-27-22-16-12-20(13-17-22)14-18-24(26)25-23-10-6-5-9-21(23)15-11-19-7-3-2-4-8-19/h2-10,12-14,16-18H,1H3,(H,25,26)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDNOGRKGHXCU-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367243 | |
| Record name | STK133976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]prop-2-enamide | |
CAS RN |
5556-89-8 | |
| Record name | STK133976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)
![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B4960926.png)
![5-{3,5-dichloro-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4960938.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4960942.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)

![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4960952.png)